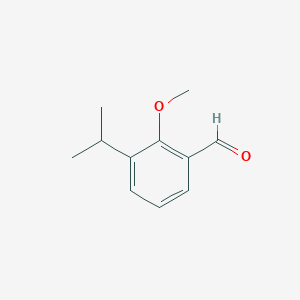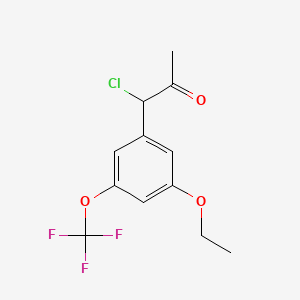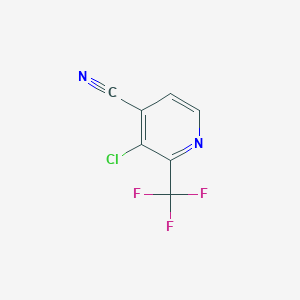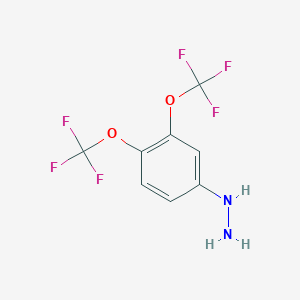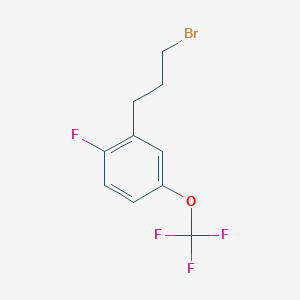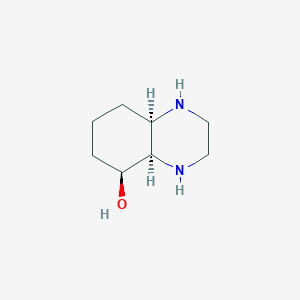![molecular formula C7H6BBr2NO2 B14054164 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and boron atoms in its structure makes it a versatile molecule for various chemical transformations and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic synthesis. One common method involves the bromination of a benzo[c][1,2]oxaborole precursor, followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the amino group into other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzo[c][1,2]oxaborole derivatives.
Aplicaciones Científicas De Investigación
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with biological molecules, such as enzymes, leading to inhibition or modulation of their activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another brominated heterocycle with applications in organic electronics.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Used in the synthesis of photovoltaic materials and organic semiconductors.
Uniqueness
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both boron and bromine atoms in its structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form reversible covalent bonds with biological targets makes it particularly interesting for medicinal chemistry research.
Propiedades
Fórmula molecular |
C7H6BBr2NO2 |
|---|---|
Peso molecular |
306.75 g/mol |
Nombre IUPAC |
5,7-dibromo-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C7H6BBr2NO2/c9-4-1-3-2-13-8(12)5(3)6(10)7(4)11/h1,12H,2,11H2 |
Clave InChI |
OMQSHXMGPULBNO-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(C(=C(C=C2CO1)Br)N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


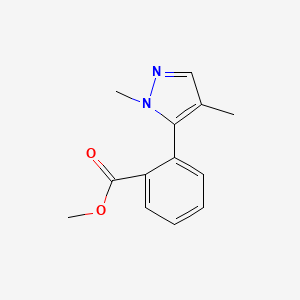
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)

